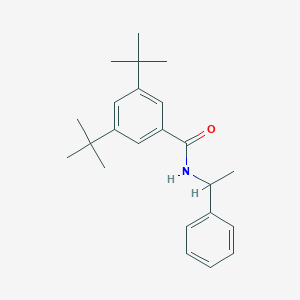

3,5-ditert-butyl-N-(1-phenylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-ditert-butyl-N-(1-phenylethyl)benzamide, also known as DPNB, is a benzamide derivative that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide involves its interaction with G protein-coupled receptors, specifically the beta-adrenergic receptor. 3,5-ditert-butyl-N-(1-phenylethyl)benzamide acts as an agonist for this receptor, which results in the activation of downstream signaling pathways that regulate various physiological processes, including heart rate, blood pressure, and metabolism. Additionally, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to modulate the activity of other G protein-coupled receptors, including the dopamine receptor, which plays a critical role in the regulation of mood and behavior.

Biochemical and Physiological Effects

3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, modulation of heart rate and blood pressure, and regulation of mood and behavior. In preclinical studies, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and nerve injury. Additionally, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to modulate heart rate and blood pressure in animal models, suggesting that it may have potential applications in the treatment of cardiovascular disorders. Finally, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to modulate the activity of the dopamine receptor, which has implications for the treatment of mood disorders such as depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide is its high potency and selectivity for beta-adrenergic receptors, which makes it a valuable tool for studying the function of these receptors. Additionally, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to have a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, one of the limitations of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide is its low solubility in water, which can make it difficult to formulate for use in in vitro experiments. Additionally, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications in humans.

Zukünftige Richtungen

Despite the extensive research on 3,5-ditert-butyl-N-(1-phenylethyl)benzamide, there are still many unanswered questions regarding its mechanism of action, physiological effects, and potential therapeutic applications. Future studies should focus on elucidating the molecular mechanisms underlying the effects of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide on G protein-coupled receptors, as well as its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide in humans, which will be critical for its development as a therapeutic agent. Finally, the development of new formulations of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide with improved solubility and bioavailability will be necessary to facilitate its use in in vitro experiments.

Synthesemethoden

The synthesis of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide involves multiple steps, including the reaction of 3,5-ditert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then reacts with 1-phenylethylamine to form the amide, which is subsequently deprotected to yield 3,5-ditert-butyl-N-(1-phenylethyl)benzamide. This synthesis method has been optimized to yield high purity and yield of 3,5-ditert-butyl-N-(1-phenylethyl)benzamide, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory disorders. In neuroscience, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been shown to modulate the activity of G protein-coupled receptors, which play a critical role in various physiological processes. This makes 3,5-ditert-butyl-N-(1-phenylethyl)benzamide a valuable tool for studying the function of these receptors and developing new drugs that target them. In biochemistry, 3,5-ditert-butyl-N-(1-phenylethyl)benzamide has been used to study the structure and function of proteins, including enzymes and ion channels.

Eigenschaften

Molekularformel |

C23H31NO |

|---|---|

Molekulargewicht |

337.5 g/mol |

IUPAC-Name |

3,5-ditert-butyl-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C23H31NO/c1-16(17-11-9-8-10-12-17)24-21(25)18-13-19(22(2,3)4)15-20(14-18)23(5,6)7/h8-16H,1-7H3,(H,24,25) |

InChI-Schlüssel |

PQMKOUANRYJWLA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286485.png)

![3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286487.png)

![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286489.png)

![3-(Diphenylmethylene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286490.png)

![4-[1-(4-Propan-2-ylphenyl)-6-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B286496.png)

![1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol](/img/structure/B286500.png)

![1-[2-(9H-carbazol-9-yl)-1-(9H-carbazol-9-ylmethyl)ethoxy]-3-(diethylamino)-2-propanol](/img/structure/B286501.png)

![2-[2-(Tert-butylamino)-2-oxoethyl]isoquinolinium](/img/structure/B286502.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol](/img/structure/B286503.png)

![N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine](/img/structure/B286504.png)

![2-[2-(2,4-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286505.png)

![2-[2-(2,5-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286506.png)